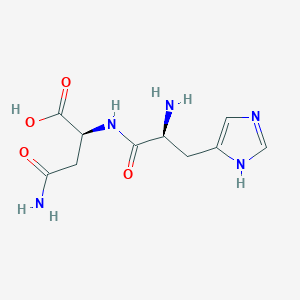![molecular formula C16H17NO3S B14283715 Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 155721-36-1](/img/structure/B14283715.png)
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the methoxyphenyl group in its structure makes it a compound of interest in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-tosylaziridine typically involves the reaction of 4-methoxyphenylamine with tosyl chloride to form the corresponding tosylamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenated aziridine precursor, under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(4-methoxyphenyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(4-Methoxyphenyl)-1-tosylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets through its aziridine ring .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .
Comparaison Avec Des Composés Similaires
- 2-(4-Methoxyphenyl)acetonitrile
- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Comparison: 2-(4-Methoxyphenyl)-1-tosylaziridine is unique due to its aziridine ring, which imparts significant reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2-(4-methoxyphenyl)acetonitrile and 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole lack this reactive three-membered ring, making them less versatile in certain synthetic applications .
Propriétés
Numéro CAS |
155721-36-1 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3 |
Clé InChI |
XEPJOTWXDSDPEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

